molecular formula C13H16BrNO B8262977 2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide

2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide

Cat. No.: B8262977
M. Wt: 282.18 g/mol
InChI Key: DELCNRGTORNHIQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide is an organic compound that belongs to the class of acetamides It features a brominated aromatic ring and a cyclobutyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide typically involves the bromination of 2-methylphenyl derivatives followed by acylation and cyclobutylation. One common method starts with 2-methylphenol, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenol . This intermediate is then reacted with acetic anhydride to form 2-(4-bromo-2-methylphenyl)acetamide. Finally, cyclobutylation is achieved through a reaction with cyclobutyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Debrominated compounds.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide exerts its effects depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenylacetamide
  • N-(2-Bromo-4-methylphenyl)acetamide
  • 4-Bromo-2-methylphenyl isocyanate

Uniqueness

2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This differentiates it from other brominated acetamides and enhances its potential for specific interactions in biological and material applications .

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)-N-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-9-7-11(14)6-5-10(9)8-13(16)15-12-3-2-4-12/h5-7,12H,2-4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELCNRGTORNHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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